(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
説明
特性
IUPAC Name |
(5Z)-3-ethyl-5-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-6-21-18(24)16(27-19(21)26)14-13-8-11(25-5)7-12-10(2)9-20(3,4)22(15(12)13)17(14)23/h7-9H,6H2,1-5H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILURFIWEHGBFM-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one , identified by its CAS number 724778-81-8 , has garnered interest for its potential biological activities. This article explores its structure, synthesis, and various biological evaluations.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 402.5 g/mol . The structure features a thiazolidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 724778-81-8 |
| Molecular Formula | C20H22N2O3S2 |
| Molecular Weight | 402.5 g/mol |
Synthesis
The synthesis of this compound involves the condensation reaction between 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine and 8-methoxy-4,4,6-trimethylpyrroloquinoline derivatives. The resulting compound's structure was confirmed through various spectroscopic methods including NMR and mass spectrometry .
Antiviral Activity
Research has indicated that derivatives of thiazolidine compounds exhibit significant antiviral properties. In particular:
- Anti-HIV Activity : Compounds with a similar thiazolidine structure have shown promising anti-HIV activity. For instance, thiazolidine derivatives were evaluated for their ability to inhibit HIV replication, with some exhibiting an IC50 value as low as 12.1 µM . The mechanism often involves inhibition of reverse transcriptase, crucial for HIV replication.
- Antifungal Activity : Another study focused on the antifungal potential of thiazolidine derivatives showed effective activity against various strains of phytopathogenic fungi. One compound demonstrated an EC50 of 0.85 µg/mL against Alternaria solani .
Antibacterial Activity
Thiazolidine derivatives have also been explored for their antibacterial properties. In a study evaluating multiple compounds, some exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Study 1: Anti-HIV Evaluation
A series of thiazolidine derivatives were synthesized and tested for their anti-HIV activity in vitro. The study revealed that certain modifications to the thiazolidine ring enhanced the antiviral efficacy significantly. For example:
| Compound ID | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 12.1 | >29 |
| Compound B | 17.4 | >19 |
These results underscore the importance of structural modifications in enhancing biological activity .
Study 2: Antifungal Assessment
In another investigation focusing on antifungal properties, a set of synthesized thiazolidine derivatives was tested against eight strains of fungi:
| Compound ID | EC50 (µg/mL) | Fungal Strain |
|---|---|---|
| Compound X | 0.85 | Alternaria solani |
| Compound Y | 2.29 | Phoma lingam |
This study highlighted the potential of these compounds as effective antifungal agents .
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
The synthesis of this compound likely involves multi-step reactions, including the formation of the thiazolidinone core and subsequent functionalization of the pyrroloquinoline scaffold. Key steps include:
- Temperature control : Reflux conditions (e.g., 80–100°C) are often required to facilitate cyclization and condensation reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) or ethanol are preferred to enhance solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate thiazolidinone ring formation . Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- ¹H/¹³C NMR : Essential for verifying stereochemistry (Z/E configuration at the thiazolidinone-pyrroloquinoline junction) and substituent positioning .
- HPLC : Assess purity and detect byproducts; use C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguous structural features, particularly the fused pyrrolo[3,2,1-ij]quinoline system .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC assays) .
- Anticancer potential : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Dose-response curves : Establish consistent concentration ranges (e.g., 1–100 µM) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
- Solvent compatibility : Use DMSO at <0.1% v/v to avoid cellular toxicity artifacts .
- Mechanistic studies : Combine phenotypic assays with target-based approaches (e.g., enzyme inhibition assays for kinases or proteases) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
- Scaffold modification : Compare analogs with variations in the thiazolidinone substituents (e.g., ethyl vs. allyl groups) and pyrroloquinoline methoxy positioning .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., 4-oxo group) and hydrophobic regions .
- Bioisosteric replacement : Replace the thioxo group with oxo or selenoxo to assess impact on potency and metabolic stability .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility; logP values <5 are ideal .
- Metabolic stability : Test microsomal half-life (e.g., human liver microsomes) and identify metabolic hotspots via LC-MS metabolite profiling .
- Prodrug strategies : Mask the thioxo group as a disulfide or ester to improve oral bioavailability .
Q. What experimental designs are recommended for studying its interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified proteins (e.g., kinases, DNA topoisomerases) .
- Molecular docking : Use AutoDock Vina or GOLD to predict binding modes, validated by mutagenesis studies .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
